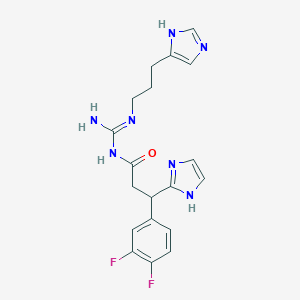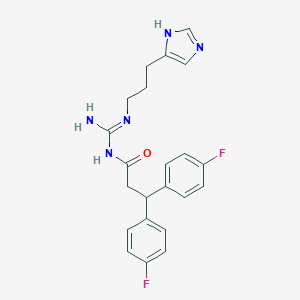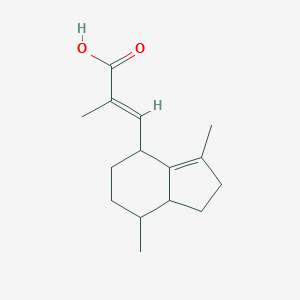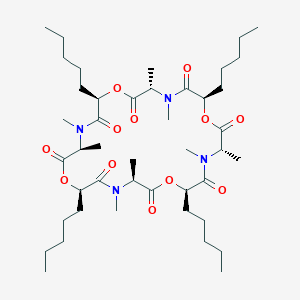![molecular formula C18H18N4O3S2 B545995 N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B545995.png)
N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRPA1-IN-1 is a potent and selective TRPA1 inhibitor which interacts with the N-terminal ankyrin repeat (ankyrinR) domain.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Action : This compound and its derivatives have been found to exhibit antimicrobial and antifungal activities. Specifically, they are sensitive to both Gram-positive and Gram-negative bacteria and have shown antifungal activity against Candida albicans (Sych et al., 2019).
Anticonvulsant Activity : Some derivatives of this compound have shown potential in anticonvulsant activities. This was evaluated using the maximal electroshock method (MES), and certain derivatives demonstrated good anticonvulsant activity (Singh et al., 2012).
Anticancer Properties : Various studies have explored the anticancer potential of derivatives of this compound. They have been tested against different human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, showing promising results in inhibiting cancer cell growth (Tiwari et al., 2017).
Photodynamic Therapy for Cancer : Some derivatives have been identified as potential photosensitizers for cancer treatment in photodynamic therapy. They exhibit good fluorescence properties and high singlet oxygen quantum yield, which are important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Metal Complexes as Carbonic Anhydrase Inhibitors : Metal complexes of this compound have been synthesized and found to exhibit strong carbonic anhydrase inhibitory properties. These complexes have potential applications in medical chemistry (Büyükkıdan et al., 2013).
Antiviral Activity : Derivatives of this compound have been synthesized and shown to possess anti-tobacco mosaic virus activity. This indicates potential applications in antiviral therapies (Chen et al., 2010).
Antibacterial and Antifungal Activities : Some derivatives have been synthesized and tested for their antibacterial and antifungal activities. These studies provide insights into the potential use of these compounds in treating bacterial and fungal infections (Patel & Patel, 2015).
Propiedades
Fórmula molecular |
C18H18N4O3S2 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
N-[5-[ethyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-22(15-11-7-8-13(2)12-15)27(24,25)18-21-20-17(26-18)19-16(23)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,19,20,23) |
Clave InChI |
OPWGCVSCPKEDAN-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TRPA1 IN-1; TRPA1-IN 1; TRPA1-IN-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B546455.png)

![[1-(4-Fluoro)phenyl-2-methyl-5-(4-methylsulphonyl)phenyl-3-(2-n-propyloxyethyl)]-1Hpyrrole](/img/structure/B546499.png)


![(2S)-3-[4-(dimethylcarbamoyloxy)phenyl]-2-[[(4R)-5,5-dimethyl-3-(1-methylpyrazol-4-yl)sulfonyl-1,3-thiazolidine-4-carbonyl]amino]propanoic acid](/img/structure/B547089.png)
![methyl 4-({[2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]amino}carbonyl)benzoate](/img/structure/B547405.png)

![N-methyl-N-[[1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B547674.png)
![N-[(1S)-1-(3,4-dimethylphenyl)ethyl]-2-(6-nitro-4-oxoquinazolin-3-yl)acetamide](/img/structure/B547776.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B547786.png)
![(S)-2-[2-(Methoxycarbonyl)acetylamino]-3-methylbutanoic acid methyl ester](/img/structure/B547838.png)